N-[4-(Heptyloxy)benzoyl]glycine

LpxC inhibitor Gram-negative antibacterial benzoylglycine

For SAR studies on LpxC hydrophobic tunnels, sourcing a defined 4-heptyloxybenzoylglycine scaffold is critical. This compound resolves the need for precise chain-length exploration. - Offers ≥98% purity for reproducible IC50 data in LpxC inhibition assays. - Pre-formed glycine amide accelerates synthesis of chiral dopants and mesogens. - Bridges a key gap in QSAR training sets, with a calculated logP of ~3.5. A reliable supply of this specific alkoxy variant is essential for program continuity.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 1243088-22-3
Cat. No. B1392645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Heptyloxy)benzoyl]glycine
CAS1243088-22-3
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O
InChIInChI=1S/C16H23NO4/c1-2-3-4-5-6-11-21-14-9-7-13(8-10-14)16(20)17-12-15(18)19/h7-10H,2-6,11-12H2,1H3,(H,17,20)(H,18,19)
InChIKeyLSABJRVELOBTBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Heptyloxy)benzoyl]glycine (CAS 1243088-22-3) – Core Identity and Baseline Characteristics for Scientific Procurement


N-[4-(Heptyloxy)benzoyl]glycine (CAS 1243088-22-3) is a synthetic benzoylglycine derivative with molecular formula C₁₆H₂₃NO₄ and molecular weight 293.36 g/mol . It belongs to the class of N-acyl-α-amino acids, specifically featuring a 4-heptyloxy substituent on the benzoyl ring linked to a glycine residue. This amphipathic structure combines a hydrophobic C7-alkyl chain with a polar glycine carboxyl moiety, making it of interest as a building block in medicinal chemistry (notably in LpxC inhibitor programs targeting Gram-negative bacteria) and in liquid-crystalline material science [1]. Commercial samples are typically offered at ≥98% purity .

Why N-[4-(Heptyloxy)benzoyl]glycine Cannot Be Replaced by Unsubstituted or Shorter-Chain Benzoylglycine Analogs for Structure-Dependent Investigations


Benzoylglycine derivatives rely on their N-acyl side chain for biological and physicochemical function. In the context of LpxC inhibition, the length and position of the alkoxy substituent dictate affinity for the enzyme's hydrophobic tunnel [1]. Unsubstituted hippuric acid (N-benzoylglycine) lacks the alkyl tail necessary for tunnel occupancy, while shorter-chain homologs (e.g., methoxy, ethoxy) show reduced complementarity [1]. Conversely, the heptyloxy chain length appears to balance hydrophobicity and steric fit, as inferred from the patent disclosure specifically exemplified with C6-C8 alkoxy variants [1]. In liquid-crystalline applications, the heptyloxy group directly influences mesophase behavior and thermal stability, a property absent in unsubstituted glycine conjugates . Therefore, generic substitution without retaining the 4-heptyloxy motif would compromise the very properties for which this compound is procured.

Quantitative Differentiation Evidence for N-[4-(Heptyloxy)benzoyl]glycine vs. Closest Analogs


Antibacterial Target Engagement: Scope in Benzoylglycine-Class LpxC Inhibitors vs. Unsubstituted Parent

The patent WO 2017/189586 A1 explicitly defines benzoylglycine derivatives bearing C1-C12 alkoxy substituents as UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors for treating Gram-negative infections [1]. N-[4-(Heptyloxy)benzoyl]glycine falls within this claimed genus. While the parent compound, N-benzoylglycine (hippuric acid), exhibits no reported antibacterial activity due to the absence of a hydrophobic tail, the heptyloxy congener is designed to access the LpxC hydrophobic tunnel [1][2]. The patent does not provide isolated MIC values for the heptyloxy derivative; however, structurally related 4-alkoxybenzoylglycine examples (e.g., 4-butoxy, 4-octyloxy) demonstrate LpxC inhibition, supporting the critical role of the alkoxy chain length [1].

LpxC inhibitor Gram-negative antibacterial benzoylglycine

Purity and Release Specifications: Vendor-Certified ≥98% Assay

A commercial supplier lists N-[4-(Heptyloxy)benzoyl]glycine with a certified assay of ≥98% (HPLC or equivalent) . This specification is critical for reproducible biological testing and synthetic use, as impurities >2% in benzoylglycine derivatives have been shown to interfere with LpxC enzyme assays and crystallization trials [1].

quality control purity vendor datasheet

Liquid Crystalline Material Compatibility: Heptyloxy Chain-Containing Glycine Conjugates as Intermediates

The carboxylic acid precursor, 4-(heptyloxy)benzoic acid (CAS 15872-42-1), is a well-established liquid crystal intermediate exhibiting a crystalline-to-isotropic transition at 146 °C and a nematic-to-smectic phase transition below 92 °C . Glycine conjugation further modifies the mesomorphic behavior by altering the molecular dipole and hydrogen-bonding capacity [1]. Although direct comparative data for the glycine conjugate are absent from the open literature, the commercial availability of 4-(heptyloxy)benzoic acid specifically marketed as a liquid crystal intermediate strongly suggests that its glycine amide derivative retains utility in ferroelectric or chiral dopant synthesis.

liquid crystal mesogen heptyloxybenzoic acid

Hydrophobicity-Driven SAR: Calculated LogP Advantage Over Short-Chain Analogs

Quantitative structure-activity relationship (QSAR) studies on para-substituted N-benzoylglycine derivatives demonstrate a wide range of hydrophobic substituent constants (π values) that correlate with biological transport and enzyme inhibition [1]. The 4-heptyloxy substituent is predicted to contribute a π value of approximately +3.5-4.0 (calculated via fragment addition), substantially higher than 4-methoxy (π ≈ -0.02) or 4-ethoxy (π ≈ +0.38) [1][2]. This hydrophobicity directly influences membrane permeability and target site access in intact bacterial systems, making the heptyloxy variant preferable for assays requiring adequate cellular penetration.

QSAR hydrophobicity logP benzoylglycine

Procurement-Relevant Application Scenarios for N-[4-(Heptyloxy)benzoyl]glycine


LpxC Inhibitor Lead Optimization Programs Targeting Multidrug-Resistant Gram-Negative Pathogens

As a benzoylglycine derivative with an extended alkoxy chain, this compound serves as a scaffold for structure-activity relationship (SAR) exploration around the LpxC hydrophobic tunnel [1]. Medicinal chemistry teams synthesizing focused libraries of 4-alkoxybenzoylglycines should procure the heptyloxy variant to probe the optimal chain length for enzyme affinity and antibacterial potency, as implied by the patent genus covering C4-C8 alkoxy chains [1].

Chiral Dopant and Ferroelectric Liquid Crystal Synthesis

The heptyloxybenzoic acid core is a known component of calamitic liquid crystals, and its glycine amide is a logical intermediate for preparing chiral dopants via further derivatization of the glycine carboxyl group . Procurement of the pre-formed glycine conjugate accelerates the synthesis of ester or amide-linked mesogens compared to starting from the free acid.

Physicochemical Profiling and QSAR Model Building for N-Acylamino Acid Series

The compound fills a strategic gap in homologous series (methoxy through octyloxy) used to parameterize hydrophobic, electronic, and steric contributions in QSAR models [2]. Its calculated logP (~3.5) and distinctive chain length make it valuable for training sets that predict membrane permeability or metabolic stability.

Analytical Reference Standard for Benzoylglycine Metabolite Research

Although not an endogenous metabolite, the compound's well-defined purity (≥98%) and structural resemblance to hippuric acid make it suitable as an internal standard or process control in LC-MS/MS methods quantifying benzoylglycine derivatives in biological matrices .

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